molecular formula C26H25IN4 B12749214 2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide CAS No. 123202-70-0

2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide

Cat. No.: B12749214
CAS No.: 123202-70-0
M. Wt: 520.4 g/mol
InChI Key: JLSAJPBACMNACO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide typically involves multi-step organic reactionsThe final step involves the iodination to form the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-7-(4-(dimethylamino)benzylidene)-3,7-dihydroimidazo(4,5-g)indolizin-6-ium iodide stands out due to its specific structural features and the presence of both dimethyl and dimethylamino groups.

Properties

CAS No.

123202-70-0

Molecular Formula

C26H25IN4

Molecular Weight

520.4 g/mol

IUPAC Name

4-[(Z)-(2,3-dimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium-7-ylidene)methyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C26H25N4.HI/c1-18-27-26-23(29(18)4)14-15-30-24(16-19-10-12-21(13-11-19)28(2)3)22(17-25(26)30)20-8-6-5-7-9-20;/h5-17H,1-4H3;1H/q+1;/p-1

InChI Key

JLSAJPBACMNACO-UHFFFAOYSA-M

Isomeric SMILES

CC1=NC2=C3C=C(/C(=C/C4=CC=C(C=C4)N(C)C)/N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-]

Canonical SMILES

CC1=NC2=C3C=C(C(=CC4=CC=C(C=C4)N(C)C)N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-]

Origin of Product

United States

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